Ethyl 5-aminoisoxazole-4-carboxylate
Overview
Description
Ethyl 5-aminoisoxazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O3 . It is used in laboratory settings for the synthesis of substances .
Synthesis Analysis
The synthesis of this compound involves the condensation of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid . This reaction forms diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates. The cyclization of these compounds in the presence of sodium ethoxide in alcohol yields ethyl 6-hydroxyisoxazolo .
Scientific Research Applications
Synthesis and Chemical Transformations
- Ethyl 5-aminoisoxazole-4-carboxylate serves as a precursor in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. These compounds are obtained through N-acylation followed by photolysis, demonstrating the compound's utility in producing structurally complex molecules (Cox et al., 2003).
- The compound's derivatives have been explored for their antimicrobial activities against various bacterial and fungal strains, showcasing its role in developing new antimicrobial agents (Desai et al., 2019).
- This compound derivatives have been studied as corrosion inhibitors for mild steel in industrial processes. These derivatives exhibit significant inhibition efficiency, highlighting their potential in materials science and engineering (Dohare et al., 2017).
Applications in Organic Synthesis
- The compound is utilized in domino transformations under metal relay catalysis to produce 4-acylpyrrole-2-carboxylic acid derivatives, indicating its versatility in organic synthesis (Galenko et al., 2015).
- It is involved in the microwave-assisted synthesis of hybrid molecules containing various acid moieties. These synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, suggesting the compound's relevance in medicinal chemistry research (Başoğlu et al., 2013).
Photolytic Studies
- Photolytic studies of this compound derivatives have revealed insights into their reaction mechanisms under UV irradiation, contributing to the understanding of photochemical processes in organic molecules (Ang & Prager, 1992).
Mechanism of Action
Target of Action
Ethyl 5-aminoisoxazole-4-carboxylate, also known as ethyl 5-amino-4-isoxazolecarboxylate, is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been shown to exhibit a wide spectrum of biological activities and therapeutic potential . .
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activity
Biochemical Pathways
Isoxazole derivatives have been shown to exhibit antibacterial, cytotoxic, and antitumor activity, as well as act as herbicides .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 156.14 and a molecular formula of C6H8N2O3 .
Molecular Mechanism
It is known that the compound can be synthesized via the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives
Properties
IUPAC Name |
ethyl 5-amino-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-8-11-5(4)7/h3H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQLDZBVOTKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363614 | |
Record name | Ethyl 5-amino-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34859-64-8 | |
Record name | Ethyl 5-amino-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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